molecular formula C10H11ClF3NO2 B3028291 (R)-6-(Trifluoromethoxy)chroman-4-amine hydrochloride CAS No. 1810074-61-3

(R)-6-(Trifluoromethoxy)chroman-4-amine hydrochloride

Cat. No.: B3028291
CAS No.: 1810074-61-3
M. Wt: 269.65
InChI Key: BLYCHOGTNJQXPK-DDWIOCJRSA-N
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Description

®-6-(Trifluoromethoxy)chroman-4-amine hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a chroman ring substituted with a trifluoromethoxy group and an amine group, making it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(Trifluoromethoxy)chroman-4-amine hydrochloride typically involves several key steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving phenol derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Amination: The amine group is introduced through reductive amination or other amination techniques.

    Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-6-(Trifluoromethoxy)chroman-4-amine hydrochloride may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups, such as trifluoromethyl.

    Substitution: The chroman ring and the trifluoromethoxy group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Trifluoromethyl derivatives.

    Substitution: Various substituted chroman derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-6-(Trifluoromethoxy)chroman-4-amine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethoxy group can enhance binding affinity and selectivity towards specific biological targets.

Medicine

In medicinal chemistry, ®-6-(Trifluoromethoxy)chroman-4-amine hydrochloride is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-6-(Trifluoromethoxy)chroman-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The amine group can form hydrogen bonds with target proteins, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-6-(Trifluoromethyl)chroman-4-amine hydrochloride: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    ®-6-(Methoxy)chroman-4-amine hydrochloride: Contains a methoxy group instead of a trifluoromethoxy group.

    ®-6-(Ethoxy)chroman-4-amine hydrochloride: Contains an ethoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in ®-6-(Trifluoromethoxy)chroman-4-amine hydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4R)-6-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9;/h1-2,5,8H,3-4,14H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYCHOGTNJQXPK-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810074-61-3
Record name 2H-1-Benzopyran-4-amine, 3,4-dihydro-6-(trifluoromethoxy)-, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810074-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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